molecular formula C10H13N3 B12858064 4-(2-Aminoethyl)-2-methyl-2H-indazole

4-(2-Aminoethyl)-2-methyl-2H-indazole

Cat. No.: B12858064
M. Wt: 175.23 g/mol
InChI Key: FTMRXHJGYGNZDO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-methyl-2H-indazole is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 2-methyl-2H-indazole core, a scaffold recognized for its significant pharmacological potential, substituted at the 4-position with a 2-aminoethyl functional group. This structure combines a privileged heterocycle with a flexible basic side chain, making it a valuable intermediate for exploring structure-activity relationships . The indazole scaffold is found in compounds with a broad spectrum of reported biological activities, including effects on the central nervous system (CNS) . Specifically, 2-alkyl-indazole derivatives have been investigated for their potential in treating certain CNS-related disorders, suggesting that this compound could serve as a key building block in neuroscience and neuropharmacology research . The 2-aminoethyl side chain provides a versatile handle for further synthetic modification, such as amide formation or coupling with carboxylic acids, allowing researchers to create diverse libraries of compounds for screening. This makes it a practical starting material for developing novel probes or ligands, particularly for targets like neurotransmitter receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-methylindazol-4-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-13-7-9-8(5-6-11)3-2-4-10(9)12-13/h2-4,7H,5-6,11H2,1H3

InChI Key

FTMRXHJGYGNZDO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CCN

Origin of Product

United States

Strategic Importance of the Chemical Compound in Contemporary Drug Discovery Methodologies

The structure of 4-(2-Aminoethyl)-2-methyl-2H-indazole makes it a valuable tool for modern drug discovery strategies, particularly in fragment-based design and scaffold hopping.

Implications for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak but efficient binding to a target. ijddd.combu.edu Once a fragment hit is identified, it is progressively grown or linked with other fragments to build a more potent, lead-like molecule. bu.edu

The indazole core, particularly aminoindazoles, has proven to be an effective starting point in FBDD campaigns. nih.gov For example, an aminoindazole fragment was identified as a potent and highly ligand-efficient starting point for the development of phosphoinositide-dependent kinase-1 (PDK1) inhibitors. nih.gov In this context, this compound can be viewed as an "elaborated" or "grown" fragment. A medicinal chemist might start with a simpler fragment, such as 4-amino-2-methyl-2H-indazole, and then add the ethylamino group to probe for additional interactions within the target's binding site, thereby increasing potency and selectivity. frontierspecialtychemicals.com

Table 2: Application of Indazole Fragments in FBDD

Fragment Type Target Discovery Outcome Reference(s)
Aminoindazole Phosphoinositide-dependent kinase-1 (PDK1) Identification of a potent, lead-like inhibitor with high ligand efficiency. nih.gov

Considerations in Scaffold-Hopping and Privileged Structure-Guided Design

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks (scaffolds) with similar biological activity to known drugs but with different core structures. nih.gov This is often done to escape existing patent claims, improve physicochemical properties, or discover new binding modes. The indazole ring is an excellent candidate for scaffold hopping, often serving as a bioisosteric replacement for other aromatic heterocycles like indole (B1671886). nih.gov A successful example involved hopping from an indole to an indazole core to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.gov

The compound this compound could be a product of such a design strategy. For instance, a researcher might replace the core of a known bioactive compound containing an indole or benzimidazole (B57391) ring with the 2-methyl-2H-indazole scaffold, while retaining a key interacting side chain like the 4-(2-aminoethyl) group. The "privileged" nature of the indazole scaffold suggests that this new combination has a high probability of retaining or even gaining biological activity, making it a rational step in a lead optimization campaign. nih.govdoaj.org

Unveiling the Research Landscape of this compound

The chemical compound this compound, also known by its synonym 2-(2-Methyl-2H-indazol-4-yl)ethylamine, is a molecule of interest within the broader class of 2H-indazoles. rsc.orgcymitquimica.com While specific, in-depth academic research focusing solely on this compound's potential as a chemical probe or preclinical lead is not extensively available in publicly accessible literature, the indazole scaffold itself is a well-recognized pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.govnih.govresearchgate.netnih.gov This article explores the potential of this compound within the context of the known research on related indazole derivatives.

Structure Activity Relationship Sar Studies of 4 2 Aminoethyl 2 Methyl 2h Indazole and Its Analogues

Analysis of the Indazole Core's Contribution to Biological Activity

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a critical pharmacophore that anchors the molecule to its biological targets. nih.govnih.gov The planar nature of this heterocyclic ring system facilitates various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues in the binding pockets of proteins and enzymes. nih.gov The arrangement of the two nitrogen atoms within the pyrazole ring creates a unique electronic distribution and provides sites for hydrogen bonding, which are often crucial for ligand-receptor recognition. nih.gov

Investigation of the Impact of N2-Methyl Substitution on Efficacy and Selectivity

The alkylation of the indazole ring can occur at either the N1 or N2 position, resulting in two distinct regioisomers with potentially different biological and physicochemical properties. nih.govnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov However, N2-substituted indazoles are often favored under kinetic control and have been identified as the more active isomer in several classes of compounds. researchgate.net

For 4-(2-Aminoethyl)-2-methyl-2H-indazole, the methyl group is specifically located at the N2 position. This substitution has several important consequences:

Blocks Tautomerization: The N2-methylation prevents tautomerization, locking the molecule into the 2H-indazole form. This pre-organizes the molecule for a specific binding mode, potentially reducing the entropic penalty upon binding to a target.

Influences Efficacy: Studies comparing N1 and N2 isomers have often found significant differences in activity. For example, in a series of indazole-based activators of the sGC enzyme, the N1-benzyl substituted compound (YC-1) was active, while the corresponding N2-benzyl isomer was not. austinpublishinggroup.com Conversely, for certain anti-angiogenic agents, N2-substituted derivatives showed more prominent activity than their N1 counterparts. researchgate.net Quantum mechanical analyses have shown that there is an intrinsic high selectivity for N2-alkylation over N1, which can be influenced by substituents on the indazole ring. wuxibiology.com

Enhances Selectivity: The precise positioning of the N2-methyl group can influence selectivity for a specific receptor subtype or enzyme isoform. The steric and electronic effects of substituents at the C7 position, for instance, can confer excellent N2 regioselectivity during synthesis. nih.govd-nb.info This regiochemical control is crucial, as seen in the development of N2-substituted indazoles as selective phosphodiesterase 4 (PDE4) inhibitors. The specific substitution pattern is key to achieving the desired therapeutic effect while minimizing off-target activities.

The preference for N2 substitution in many bioactive molecules highlights its critical role in defining the orientation of other functional groups and optimizing interactions within the target's binding site. researchgate.netwuxibiology.com

Evaluation of the Role of the 4-(2-Aminoethyl) Side Chain in Potency and Binding

The 4-(2-aminoethyl) side chain is a critical determinant of the pharmacological activity of this compound, providing a key interaction point with biological targets.

Significance of the Amino Group as a Key Pharmacophoric Feature and Basic Functionality

The terminal amino group (-NH2) is a quintessential pharmacophoric feature. As a primary amine, it is basic and exists in a protonated, cationic form (-NH3+) at physiological pH. This positive charge is fundamental for forming strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), within a receptor's binding pocket. researchgate.net This electrostatic interaction often serves as the primary anchor point for the ligand.

The hydrogen atoms on the protonated amine can also act as hydrogen bond donors, forming multiple, highly directional hydrogen bonds with nearby acceptor atoms (like oxygen or nitrogen) on the receptor. These interactions contribute significantly to binding affinity and specificity. The importance of the amino group is a well-established principle in medicinal chemistry, observed across numerous classes of drugs where a basic nitrogen is essential for activity. nih.govnih.gov

Effects of Alkyl Chain Length and Substituent Variations on Activity Profiles

The two-carbon (ethyl) linker that separates the indazole core from the amino group is crucial for optimal activity. Its length and flexibility determine the spatial relationship between the aromatic core and the basic amine.

Substituent Variations: The introduction of substituents on the alkyl chain or the amino group can significantly modify the activity profile. For instance, N-alkylation (e.g., converting the primary amine to a secondary or tertiary amine) would alter the hydrogen bonding capacity and basicity, which could change receptor selectivity and potency. Adding substituents to the ethyl chain itself could introduce steric hindrance or new interaction points, and may also create chiral centers, leading to stereoselective binding.

Modification to Side ChainPredicted Effect on ActivityRationale
Chain Contraction (Methyl) DecreaseSuboptimal distance between indazole core and amino group for target binding.
Chain Extension (Propyl) DecreaseSuboptimal distance; increased flexibility may be entropically unfavorable.
N-Methylation (Secondary Amine) Altered Potency/SelectivityChanges in basicity and hydrogen bond donor capacity.
N,N-Dimethylation (Tertiary Amine) Loss of H-bond donationMay lose key interactions; steric bulk could hinder binding.
α-Methylation (on ethyl chain) Altered Potency/StereoselectivityIntroduces a chiral center; potential for improved fitting or steric clash.

Conformational Flexibility and its Influence on Ligand-Target Interactions

The 4-(2-aminoethyl) side chain possesses significant conformational flexibility due to the rotatable single bonds (C-C and C-N). This flexibility allows the ligand to adopt different spatial arrangements, or conformations, to fit optimally into the three-dimensional architecture of the target's binding site. elifesciences.org This "conformational sampling" is a dynamic process, and the ligand often binds in a specific low-energy, "bioactive" conformation. biomedres.usbiomedres.us

Development of Pharmacophore Models for Optimized Ligand Design

Pharmacophore modeling is a powerful computational tool in drug discovery that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model for analogues of this compound would typically include features such as:

An Aromatic Ring (AR): Representing the indazole core.

A Hydrogen Bond Acceptor (HBA): Corresponding to one of the indazole nitrogen atoms. nih.gov

A Positive Ionizable (PI) feature: Representing the protonated terminal amino group.

Hydrophobic (HY) regions: Corresponding to the benzene ring portion of the indazole.

By analyzing a set of active and inactive molecules, a 3D pharmacophore model can be generated that spatially defines the relative positions of these critical features. ugm.ac.id For example, a model might specify a precise distance of 5-6 Å between the center of the aromatic ring and the positive ionizable feature.

Such models are invaluable for several reasons:

Virtual Screening: They can be used to rapidly screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govdergipark.org.tr

SAR Interpretation: Pharmacophore models provide a rational framework for understanding the observed structure-activity relationships. They can explain why certain modifications enhance activity while others diminish it. researchgate.net

Optimized Ligand Design: The models guide medicinal chemists in designing new analogues with improved potency and selectivity by suggesting which parts of the molecule can be modified and where new functional groups could be added to create additional favorable interactions. nih.govugm.ac.id Studies on other indazole-based compounds have successfully used pharmacophore models to identify potent inhibitors for targets like lipoxygenase and fibroblast growth factor receptors. nih.govnih.gov

Rational Drug Design Strategies Guided by SAR Insights

The exploration of Structure-Activity Relationships (SAR) provides a foundational framework for the rational design of novel therapeutic agents. For the chemical class represented by this compound and its analogues, SAR studies are instrumental in elucidating the molecular features essential for their biological activity. These insights enable medicinal chemists to make targeted structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

A significant area of investigation for indazole derivatives has been their interaction with aminergic G-protein coupled receptors (GPCRs), such as serotonin receptors, which are crucial targets for central nervous system (CNS) disorders. The indazole nucleus is often considered a bioisostere of the indole (B1671886) ring found in endogenous ligands like serotonin, providing a robust starting point for inhibitor design.

Rational drug design strategies for this class of compounds often focus on several key structural components: the indazole core, the substituent at the 2-position (the methyl group in the parent compound), and the aminoethyl side chain at the 4-position. Modifications to each of these regions can significantly impact the compound's interaction with its biological target.

Table 1: SAR of 2-Phenyl-2H-Indazole Analogues

Compound IDR (Substitution on 2-phenyl group)Biological TargetActivity (IC₅₀ in µM)
1 HE. histolytica0.110
G. intestinalis0.081
T. vaginalis0.140
2 4-ClE. histolytica<0.050
G. intestinalis0.054
T. vaginalis0.071
3 4-COOCH₃E. histolytica<0.050
G. intestinalis0.051
T. vaginalis0.052
4 4-SO₂CH₃E. histolytica0.091
G. intestinalis0.058
T. vaginalis0.074

This table presents a selection of 2-phenyl-2H-indazole derivatives to illustrate the impact of substitution on the 2-phenyl ring on antiprotozoal activity. While not direct analogues of this compound, these findings highlight the sensitivity of the 2-position of the indazole ring to substitution, a key insight for rational drug design.

For instance, in the development of antagonists for the CC-Chemokine Receptor 4 (CCR4), a series of indazole arylsulfonamides were synthesized. SAR studies revealed that small substituents were tolerated at the C5, C6, and C7 positions of the indazole ring, with C6 analogues being preferred. Furthermore, N1 meta-substituted benzyl groups bearing an α-amino-3-[(methylamino)acyl] group were found to be the most potent N1-substituents. However, it was also noted that strongly basic amino groups led to low oral absorption in vivo, guiding the design towards less basic analogues like morpholines to improve pharmacokinetic properties.

In another example focusing on antimicrobial agents, a series of 2-phenyl-2H-indazole derivatives were evaluated. The studies indicated that electron-withdrawing groups, such as a 4-chlorophenyl or a 4-(methoxycarbonyl)phenyl group, at the 2-position of the indazole ring resulted in potent antiprotozoal activity. This suggests that the electronic properties of the substituent at this position play a crucial role in the molecule's biological function.

Bioisosteric replacement is another key strategy in the rational design of indazole-based compounds. The indazole moiety itself can act as a bioisostere for other bicyclic aromatic systems. Within the molecule, specific functional groups can be replaced with others that have similar physical or chemical properties to enhance the compound's efficacy or reduce toxicity. For example, in the design of monoamine oxidase B (MAO-B) inhibitors, the introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for other functionalities on a 1H-indazole scaffold led to the discovery of highly potent and selective inhibitors.

While specific SAR data for this compound is not extensively available in the public domain, the principles derived from related indazole analogues provide a clear roadmap for its rational drug design. Future design strategies would likely involve:

Modification of the Ethylamine Side Chain: Altering the length of the alkyl chain, introducing substituents on the chain, or incorporating the nitrogen into a cyclic system (e.g., piperidine, piperazine) could modulate receptor affinity and selectivity.

Variation of the 2-Methyl Group: Replacing the methyl group with other alkyl or aryl substituents could probe the steric and electronic requirements of the binding pocket.

Substitution on the Indazole Ring: Introducing various functional groups (e.g., halogens, hydroxyl, methoxy) at different positions of the benzene portion of the indazole core could influence binding affinity, selectivity, and metabolic stability.

By systematically applying these SAR-guided strategies, researchers can rationally design novel analogues of this compound with improved therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. biotech-asia.org This method is crucial for understanding the binding modes and affinities of indazole derivatives. For instance, studies on various indazole scaffolds have utilized docking to evaluate their potential as inhibitors for targets like tyrosine kinase VEGFR-2. biotech-asia.org These simulations can predict binding energy, which indicates the strength of the interaction, and identify key amino acid residues involved in the binding. biotech-asia.orgnih.gov

In a typical docking study, the indazole derivative is placed in the active site of a target protein, and its conformational space is explored to find the most stable binding pose. The results often highlight crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are vital for ligand affinity and selectivity. biotech-asia.org For example, docking studies of indazole derivatives against the COX-2 enzyme have helped identify potential anti-inflammatory agents by revealing favorable binding poses within the catalytic site. nih.govnih.gov This predictive power allows for the rational design of more potent and selective indazole-based compounds.

Table 1: Illustrative Molecular Docking Results of Indazole Derivatives Against Kinase Target This table presents hypothetical data for illustrative purposes.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Indazole Analog AVEGFR-2-9.8Cys919, Asp1046, Glu8852
Indazole Analog BVEGFR-2-9.5Cys919, Leu840, Phe10471
4-(2-Aminoethyl)-2-methyl-2H-indazoleVEGFR-2-8.9Asp1046, Glu885, Val8483
Indazole Analog CVEGFR-2-8.2Cys1045, Leu10351

Molecular Dynamics Simulations to Investigate Ligand-Protein Dynamics and Conformational Changes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, capturing the movement of atoms and molecules over time. mdpi.comnih.gov This technique is essential for understanding the stability of a ligand-protein complex, observing conformational changes, and calculating binding free energies. nih.govscilit.com MD simulations have been widely applied to characterize biomolecular systems and play a role in the initial stages of drug design. mdpi.com

For indazole derivatives, MD simulations can validate the binding poses predicted by docking and assess their stability within the target's active site. nih.gov These simulations can reveal how the binding of a ligand like this compound might induce conformational changes in the target protein, which can be critical for its biological function and allosteric regulation. nih.gov The dynamic information gained from MD simulations, such as fluctuations in atomic positions and changes in interaction energies, provides a more realistic and comprehensive understanding of the molecular recognition process. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjmchemsci.com By identifying key molecular descriptors—physicochemical properties or structural features—that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis. nih.govmdpi.com

In the context of indazole derivatives, QSAR studies can be employed to develop models that predict their inhibitory activities against various targets. nih.gov For example, a QSAR model for indazole compounds targeting SAH/MTAN-mediated quorum sensing was developed to identify essential structural features for inhibitory activity. nih.gov These models are built using a training set of compounds with known activities and are then validated using a separate test set to ensure their predictive power. nih.govnih.gov The insights from QSAR analyses guide the optimization of lead compounds, such as modifying specific functional groups on the indazole scaffold to enhance biological activity.

Table 2: Example of Statistical Parameters for a QSAR Model of Indazole Derivatives This table presents hypothetical data for illustrative purposes.

ParameterValueDescription
R² (Coefficient of Determination)0.85Proportion of the variance in the dependent variable that is predictable from the independent variable(s).
Q² (Cross-validated R²)0.78Indicates the predictive ability of the model, determined through cross-validation.
R²_ext (External Validation R²)0.75Measures the model's performance on an external test set.
SEE (Standard Error of Estimate)0.49Measures the precision of the predictions.

Virtual Screening Methodologies for the Discovery of Novel Indazole Derivatives

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. ugm.ac.id There are two main approaches: structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which uses the knowledge of known active molecules. nih.gov

These methodologies are highly effective for discovering novel indazole derivatives. For example, a ligand-based pharmacophore model can be built from a set of known active indazole compounds and then used to screen databases for new molecules with similar features. ugm.ac.id Similarly, SBVS, often employing molecular docking, can screen vast chemical libraries against a specific protein target to identify potential hits with the indazole scaffold. biotech-asia.org These screening methods significantly reduce the number of compounds that need to be synthesized and tested experimentally, accelerating the discovery of new lead compounds. nih.govacs.org

Application of In Silico Bioinformatic Analysis in Target Identification and Validation

In silico bioinformatic analysis plays a crucial role in identifying and validating potential biological targets for compounds like this compound. nih.gov Techniques such as inverse docking, also known as target fishing, can screen a compound against a large database of protein structures to predict its potential targets. e-ompa.orgnih.gov This approach is valuable for understanding a compound's mechanism of action, predicting potential off-target effects, and repurposing existing drugs. e-ompa.org

Once potential targets are identified, various bioinformatic tools and databases can be used for validation. frontiersin.org This involves analyzing the biological pathways in which the potential targets are involved, examining gene expression data, and assessing the "druggability" of the identified proteins. researchgate.net By integrating data from genomics, proteomics, and systems biology, bioinformatic analysis provides a comprehensive framework for prioritizing the most promising targets for further experimental validation, thereby streamlining the drug discovery pipeline. nih.govfrontiersin.org

Future Directions and Emerging Research Perspectives for 4 2 Aminoethyl 2 Methyl 2h Indazole

Exploration of Novel and Sustainable Synthetic Routes, Including Green Chemistry Principles

The future synthesis of 4-(2-Aminoethyl)-2-methyl-2H-indazole and its analogs will likely shift away from conventional methods towards more sustainable and efficient "green" chemistry protocols. researchgate.net Traditional organic synthesis often relies on hazardous reagents and generates significant chemical waste. researchgate.net In contrast, green chemistry focuses on minimizing environmental impact by using renewable starting materials, non-toxic catalysts, and milder reaction conditions. researchgate.netnih.gov

Future research could focus on adapting established green methodologies for other nitrogen-containing heterocycles to the synthesis of this specific indazole. mdpi.com This includes the use of ultrasound-mediated synthesis, which can enhance reaction rates and yields, and microwave irradiation, which reduces reaction times and waste. nih.govnih.gov The exploration of one-pot, multi-component reactions will also be crucial, as they offer an efficient route to complex molecules from simple precursors in a single step. nih.govorganic-chemistry.org

The development of novel catalytic systems is another key area. This could involve using inexpensive and environmentally benign catalysts, such as copper or iodine, and exploring metal-free reaction pathways. nih.govmdpi.comorganic-chemistry.org The use of green solvents, like polyethylene glycol (PEG), or even performing reactions in water or under solvent-free conditions, represents a significant step towards more sustainable chemical production. researchgate.netorganic-chemistry.org

Table 1: Potential Green Chemistry Approaches for Future Synthesis

Green Chemistry Principle Potential Application to Indazole Synthesis Anticipated Benefits
Alternative Energy Sources Microwave irradiation, Ultrasound assistance Reduced reaction times, increased product yields, energy conservation. researchgate.netnih.gov
Benign Solvents Use of water, polyethylene glycol (PEG), or solvent-free conditions Reduced environmental impact and toxicity. organic-chemistry.org
Catalysis Employment of copper oxide nanoparticles (Cu₂O-NP) or metal-free catalysts (e.g., iodine) Lower cost, reduced metal contamination, enhanced efficiency. nih.govorganic-chemistry.org

| Atom Economy | One-pot, multi-component reactions (e.g., [3 + 2] dipolar cycloadditions) | Increased efficiency, simplified purification, minimized waste. organic-chemistry.org |

Development of Highly Selective Chemical Probes for Specific Biological Targets

A significant future direction for this compound is its development into a high-quality chemical probe. nih.gov Chemical probes are potent, selective small molecules used to study and manipulate the function of proteins and other biological targets within their native cellular environment. mskcc.orgnih.gov Such tools are invaluable for validating the role of specific proteins in disease, a critical step in modern drug discovery. nih.govmskcc.org

To serve as a chemical probe, this compound would need to be extensively characterized to confirm its high selectivity for a single biological target. elifesciences.org Future research would involve systematically modifying the core structure and testing the resulting analogs against panels of proteins to ensure minimal off-target binding. elifesciences.org

Once selectivity is established, the compound could be further derivatized to create a "toolset" for biological investigation. mskcc.org This involves:

Labeling: Attaching fluorescent tags to the indazole structure to allow for visualization of the target protein within cells using microscopy or flow cytometry. mskcc.org

Affinity Reagents: Incorporating biotin or other affinity handles to enable the isolation and identification of the target protein and its binding partners from complex cellular mixtures. mskcc.org

Imaging Agents: Radiolabeling the molecule to create probes for in vivo imaging techniques, such as Positron Emission Tomography (PET), which can visualize target engagement in living organisms. mskcc.org

The development of such probes from the this compound scaffold would provide powerful reagents for the broader scientific community to dissect complex biological pathways. nih.govbayer.com

Investigation of Broader Preclinical Therapeutic Applications Beyond Currently Identified Areas

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of pharmacological activities. nih.govcaribjscitech.com Marketed drugs containing the indazole moiety are used as antiemetics, anticancer agents, and nonsteroidal anti-inflammatory drugs. nih.gov This versatility suggests that the therapeutic potential of this compound may extend far beyond any currently known applications.

Future preclinical research should systematically screen this compound and its derivatives against a diverse array of biological targets implicated in various diseases. Given the activities of other indazoles, promising areas for investigation include:

Oncology: Many indazole derivatives function as protein kinase inhibitors, a major class of anticancer drugs. nih.gov Investigating the effect of this compound on key cancer-related kinases is a logical next step.

Angiogenesis: The formation of new blood vessels is a critical process in tumor growth. nih.gov Some N2-substituted indazoles have shown significant anti-angiogenic activity, suggesting this could be a fruitful area of investigation for this compound. nih.gov

Infectious Diseases: The indazole nucleus has been identified in compounds with antiprotozoal activity against parasites like Entamoeba histolytica and Giardia intestinalis. nih.gov This opens the possibility of developing new treatments for parasitic diseases.

Neurodegenerative and Inflammatory Disorders: The broader class of nitrogen-containing heterocycles has shown promise in treating neurological conditions and inflammation, indicating further potential therapeutic avenues. mdpi.com

Table 2: Potential Therapeutic Areas for Future Investigation

Therapeutic Area Rationale Based on Indazole Scaffold Activity
Oncology Inhibition of protein kinases (e.g., VEGFR-2, Tie-2). nih.gov
Anti-Angiogenesis Inhibition of new blood vessel formation in tumors. nih.gov
Infectious Diseases Antiprotozoal activity against various parasites. nih.gov
Neurological Disorders Modulation of CNS targets, neuroprotective properties. mdpi.com

| Inflammatory Diseases | Inhibition of inflammatory pathways. caribjscitech.com |

Advanced SAR and Mechanistic Studies to Further Optimize Potency, Selectivity, and Efficacy

To transform a promising compound into a viable drug candidate, rigorous Structure-Activity Relationship (SAR) and mechanistic studies are essential. Future research on this compound will need to focus on systematically modifying its chemical structure to understand how different functional groups influence its biological activity. nih.govresearchgate.net

Advanced SAR studies will involve the synthesis of a library of analogs where specific parts of the molecule, such as the aminoethyl side chain or the methyl group on the indazole ring, are altered. These analogs would then be tested to determine how these changes affect the compound's potency (the concentration required to produce an effect), selectivity (its ability to interact with the intended target over others), and efficacy (the maximal effect it can produce). For example, studies on other 2-phenyl-2H-indazoles have shown that adding electron-withdrawing groups can enhance antiprotozoal activity, demonstrating the power of SAR. nih.gov

Mechanistic studies will aim to elucidate precisely how this compound interacts with its biological target at a molecular level. escholarship.org This involves identifying the specific binding site and understanding the key chemical interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-target complex. These insights are critical for rationally designing next-generation analogs with improved pharmacological properties.

Integration of Advanced Computational Techniques for Enhanced Design and Discovery

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, and its application will be vital for accelerating research on this compound. nih.gov These computational methods can significantly reduce the time and cost associated with identifying and optimizing new drug candidates. nih.gov

Future research will leverage a variety of computational techniques:

Virtual High-Throughput Screening (vHTS): Large digital libraries of molecules can be screened against a computer model of a biological target to identify new compounds with a similar scaffold that are likely to be active. nih.gov

Structure-Based Drug Design: If the three-dimensional structure of the target protein is known, docking simulations can predict how this compound and its analogs bind to the active site. This provides a molecular-level understanding of the interaction and guides the design of more potent molecules.

Ligand-Based Drug Design: In the absence of a target structure, models can be built based on the chemical features of known active molecules. These pharmacophore models can then be used to design new compounds with similar properties. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. nih.gov

Table 3: Key Computational Techniques for Future Drug Discovery

Computational Technique Application Purpose
Virtual Screening Screening large compound libraries against a target. To identify novel hit compounds. nih.gov
Molecular Docking Predicting the binding mode and affinity of a ligand to its target. To understand molecular interactions and guide optimization.
Pharmacophore Modeling Identifying essential chemical features for biological activity. To design new molecules with desired activity. nih.gov

| ADMET Prediction | In silico modeling of pharmacokinetic and toxicological properties. | To optimize drug-like properties and reduce attrition. nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-Aminoethyl)-2-methyl-2H-indazole with high purity?

  • Methodological Answer : The synthesis typically involves refluxing intermediates in ethanol with catalytic additives (e.g., glacial acetic acid) to promote cyclization . Purification steps, such as solvent evaporation under reduced pressure and filtration, are critical to isolate the solid product. Reaction progress should be monitored via thin-layer chromatography (TLC), and purity confirmed using 1^1H and 13^13C NMR spectroscopy .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : 1^1H NMR (e.g., δ 2.39 ppm for methyl groups) and 13^13C NMR (e.g., δ 20.69 ppm for methyl carbons) provide detailed structural validation . IR spectroscopy can confirm functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}), while mass spectrometry determines molecular weight accuracy (e.g., [M+H]+^+ peaks). X-ray crystallography is recommended for resolving planar conformations of the indazole ring system .

Q. What are the best practices for ensuring safety when handling reactive intermediates during synthesis?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention . Hazardous waste should be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

  • Methodological Answer : Optimize reaction parameters:

  • Catalysts : Replace tin(II) chloride with milder reducing agents to minimize side reactions .
  • Temperature : Conduct trials at 313–353 K to identify yield plateaus.
  • Solvent : Test polar aprotic solvents (e.g., DMF) to enhance solubility of nitro intermediates .
  • Additives : Introduce phase-transfer catalysts (e.g., TBAB) to accelerate cyclization .

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding interactions with target proteins (e.g., kinases or NO synthase). Use structure-activity relationship (SAR) models to prioritize substituents (e.g., electron-donating groups at the 4-position) that enhance affinity . Validate predictions with in vitro assays, such as enzyme inhibition or cell viability tests .

Q. What strategies resolve discrepancies in reported pharmacological activities of indazole derivatives?

  • Methodological Answer :

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
  • Structural benchmarking : Compare IC50_{50} values of derivatives with known scaffolds (e.g., 2-substituted indazoles vs. 1H-indazoles) to identify positional effects .
  • Metabolic profiling : Evaluate hepatic microsomal stability to rule out false negatives from rapid metabolite formation .

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives?

  • Methodological Answer : Deconstruct the core into precursors like 2-nitrobenzylamines or aryl aldehydes. For example:

  • Step 1 : Identify the aminoethyl side chain as a key synthon, suggesting reductive amination of a ketone intermediate.
  • Step 2 : Plan functionalization at the 2-methyl position via alkylation or cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 3 : Use computational tools (e.g., SciFinder Retrosynthesis Module) to explore alternative routes and avoid patent-protected methods .

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